molecular formula C16H19N3O3S B2379352 2-(6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide CAS No. 2320209-19-4

2-(6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide

Cat. No.: B2379352
CAS No.: 2320209-19-4
M. Wt: 333.41
InChI Key: PNOGUNHFASPTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a complex organic compound that features a pyridazinone core, a tetrahydropyran ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine derivative, the core can be synthesized through oxidation reactions.

    Introduction of the Tetrahydropyran Ring: This can be achieved via cyclization reactions involving appropriate precursors.

    Attachment of the Thiophene Moiety: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the pyridazinone core.

    Substitution: Various substitution reactions can occur, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dihydropyridazinones.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 2-(6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-oxopyridazin-1(6H)-yl)-N-(phenylmethyl)acetamide
  • 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

The uniqueness of 2-(6-oxopyridazin-1(6H)-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide lies in its combination of the pyridazinone core with the tetrahydropyran and thiophene moieties, which could confer unique chemical and biological properties.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-14(11-19-15(21)4-1-7-17-19)18-16(13-3-2-10-23-13)12-5-8-22-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOGUNHFASPTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.